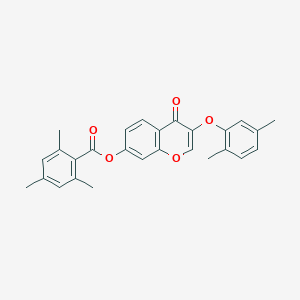
(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolylidene derivative and has been synthesized using different methods.
Applications De Recherche Scientifique
(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Moreover, this compound has shown promising results in the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also inhibits the activity of various enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide has significant biochemical and physiological effects. It has been reported to induce DNA damage and oxidative stress in cancer cells, leading to cell death. Moreover, this compound has shown to reduce the levels of pro-inflammatory cytokines, indicating its potential anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide in lab experiments is its potential anticancer activity. The compound has shown to be effective against various cancer cell lines, making it a potential candidate for further research. However, one of the limitations of using this compound is its toxicity, which may affect the results of the experiments.
Orientations Futures
There are several future directions for the research on (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide. One of the directions is to investigate its potential applications in the treatment of Alzheimer's disease. Moreover, further research is needed to understand the mechanism of action of this compound fully. Additionally, the development of analogs of (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide may lead to the discovery of more potent and selective compounds for the treatment of cancer and other diseases.
Conclusion:
In conclusion, (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide is a thiazolylidene derivative that has potential applications in various fields of scientific research. The compound has shown promising results in the treatment of cancer and Alzheimer's disease. However, further research is needed to fully understand its mechanism of action and develop more potent and selective analogs.
Méthodes De Synthèse
The synthesis of (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide has been reported in various research articles. One of the methods involves the reaction of 4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)hydrazinecarboxamide with benzaldehyde in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)-1,3-thiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2OS/c1-16-7-6-10-21(17(16)2)27-22(18-11-13-20(25)14-12-18)15-29-24(27)26-23(28)19-8-4-3-5-9-19/h3-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAJCKRTZWUYOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383278.png)
![Ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2',4-bithiophene-3-carboxylate](/img/structure/B383280.png)
![Ethyl 2-({[(6-chloro-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B383281.png)

![1-{4-[Benzoyl(phenylsulfonyl)amino]phenyl}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl benzoate](/img/structure/B383284.png)
![N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B383287.png)
![5-(3,4-dimethylphenyl)-10-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383290.png)
![11-tert-butyl-5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383293.png)
![2-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B383294.png)
![4-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B383295.png)
![9-(2,4-dichlorophenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383297.png)
![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383299.png)
![9-(2,4-dichlorophenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383300.png)
![4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-N-(2-pyridinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B383302.png)